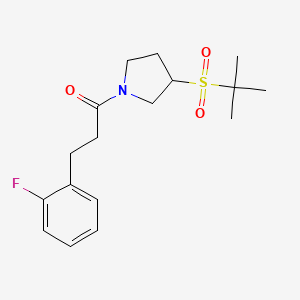
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one, also known as TFMPP, is a chemical compound that belongs to the class of piperazines. It is a psychoactive drug that has been widely used for recreational purposes, but it has also been studied for its potential applications in scientific research.
Mécanisme D'action
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one acts as an agonist at the 5-HT1A and 5-HT2A receptors in the brain. These receptors are involved in the regulation of mood, cognition, and perception. By binding to these receptors, 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one can modulate the activity of serotonin, a neurotransmitter that plays a key role in these processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one are not well understood, but it is believed to have a stimulant effect on the central nervous system. It has been reported to induce feelings of euphoria, increased sociability, and heightened sensory perception. However, it can also cause adverse effects such as anxiety, paranoia, and hallucinations.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It also has a well-characterized mechanism of action, which makes it a useful tool for investigating the role of serotonin receptors in the brain. However, its psychoactive effects can be a limitation, as it may interfere with the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one. One area of interest is its potential use in the treatment of anxiety and depression. Another area of interest is its role in the regulation of mood and cognition, and how it may be involved in the development of psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one, and how they may be related to its psychoactive properties.
Méthodes De Synthèse
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one can be synthesized through a multi-step process that involves the reaction of 2-fluorophenylacetic acid with tert-butylsulfonyl chloride to form 2-fluorophenylacetyl chloride. This intermediate is then reacted with pyrrolidine in the presence of a base to form 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one.
Applications De Recherche Scientifique
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to investigate the role of serotonin receptors in the brain, as it has been shown to act as an agonist at the 5-HT1A and 5-HT2A receptors. 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one has also been studied for its potential use in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3S/c1-17(2,3)23(21,22)14-10-11-19(12-14)16(20)9-8-13-6-4-5-7-15(13)18/h4-7,14H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSOBWZEFYBNOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2855484.png)
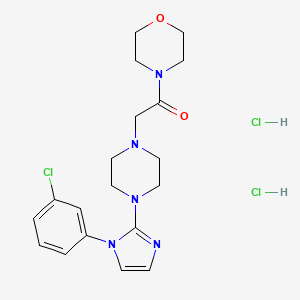

![5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2855489.png)
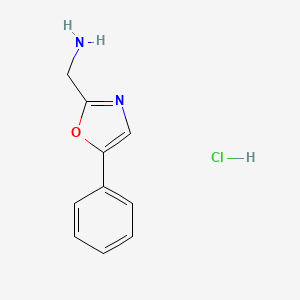
![2-Chloro-N-[[1-(2,6-difluorophenyl)cyclobutyl]methyl]propanamide](/img/structure/B2855494.png)
![3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile](/img/structure/B2855495.png)
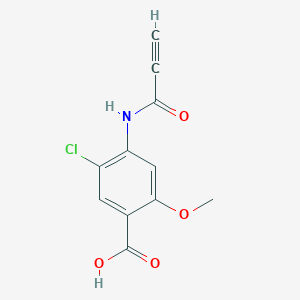
![2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride](/img/structure/B2855497.png)
![N-(2,4-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2855498.png)
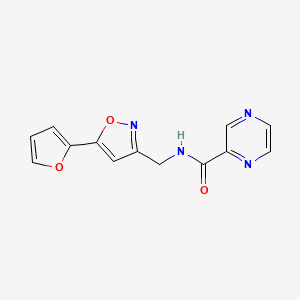
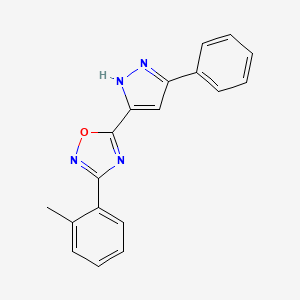

![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2855507.png)